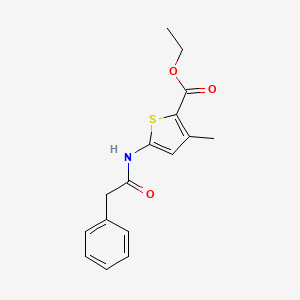

Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate

Descripción

Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with a methyl group at position 3, a 2-phenylacetamido moiety at position 5, and an ethyl ester at position 2. Thiophene derivatives are particularly valued for their electronic properties and bioactivity, often serving as intermediates in synthesizing pharmaceuticals or functional materials .

The synthesis of such compounds typically involves cyclization reactions or functionalization of preformed thiophene cores. For example, analogous derivatives like ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate are synthesized via acetylation and boron trifluoride-mediated reactions, yielding products with distinct substituent patterns .

Propiedades

IUPAC Name |

ethyl 3-methyl-5-[(2-phenylacetyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-3-20-16(19)15-11(2)9-14(21-15)17-13(18)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHKXAVIZKGUDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Phenylacetamido Group: The phenylacetamido group can be introduced through an amide formation reaction, where phenylacetic acid is reacted with an appropriate amine under dehydrating conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Halogenated, nitrated thiophene derivatives

Aplicaciones Científicas De Investigación

Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Organic Electronics: The compound’s electronic properties make it suitable for use in organic photovoltaic cells and other electronic devices.

Mecanismo De Acción

The mechanism of action of Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Diversity: The presence of electron-withdrawing groups (e.g., cyano, chloroacetamido) enhances reactivity in cross-coupling reactions or biological targeting . Bulky substituents like 2-phenylacetamido or dichlorophenyl groups may improve lipophilicity, impacting membrane permeability in drug design .

Synthetic Yields: Ethyl 4-cyano-3-[(ethoxymethylene)amino]-5-(phenylamino)thiophene-2-carboxylate is synthesized with a moderate yield (54%), reflecting challenges in introducing multiple functional groups .

Biological Relevance: Halogenated derivatives (e.g., chloroacetamido, dichlorophenyl) are often explored for antimicrobial or anticancer activity due to their electrophilic reactivity .

Pharmacological Potential

- Thienopyrimidine Precursors: Derivatives with cyano and ethoxymethyleneamino groups serve as intermediates for thienopyrimidines, which exhibit kinase inhibitory activity .

- Antimicrobial Agents : Chloro-substituted analogues show promise in preliminary antimicrobial assays, likely due to halogen-induced membrane disruption .

Actividad Biológica

Introduction

Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene derivative class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and material science.

Chemical Structure

The compound features a thiophene ring substituted with a phenylacetamido group and an ethyl ester, which contributes to its biological activity. The general structure can be represented as follows:

Synthesis

The synthesis typically involves several key steps:

- Formation of the Thiophene Ring : Utilizing the Gewald reaction, where sulfur condenses with an α-methylene carbonyl compound and an α-cyano ester.

- Amide Formation : Reacting phenylacetic acid with an amine under dehydrating conditions to introduce the phenylacetamido group.

- Esterification : Converting the carboxylic acid to the ethyl ester using ethanol in the presence of an acid catalyst.

Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate exhibits various biological effects through its interaction with multiple molecular targets. The compound's mode of action includes:

- Enzyme Inhibition : It may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

- Receptor Binding : The compound's structural similarity to biologically active molecules allows it to bind to specific receptors, influencing various biochemical pathways.

Biological Effects

The compound has been associated with several biological activities:

- Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation through various pathways.

- Anti-inflammatory Properties : Shown effectiveness in reducing inflammation in preclinical models.

- Antimicrobial Activity : Exhibits activity against a range of bacterial strains, including resistant strains like MRSA .

Antimicrobial Activity

In a study evaluating the antimicrobial properties of thiophene derivatives, Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate was found to possess significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated potent antibacterial effects, particularly against resistant strains .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate | 3.90 | Staphylococcus aureus |

| Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate | >100 | Escherichia coli |

Anticancer Properties

Research has indicated that this compound can induce apoptosis in cancer cells. In vitro studies showed that treatment with Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate led to a significant reduction in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison was made with structurally similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate | High | Moderate |

| Methyl 3-methyl-5-(2-thienyl)acetamido thiophene-2-carboxylate | Moderate | Low |

This table illustrates that while Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate shows high anticancer activity, other derivatives may exhibit varying levels of efficacy against microbial targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.